molecular formula C14H11F3 B7763132 4-Methyl-3'-trifluoromethylbiphenyl

4-Methyl-3'-trifluoromethylbiphenyl

Cat. No.: B7763132
M. Wt: 236.23 g/mol
InChI Key: YIZGIRUSWOYMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3’-trifluoromethylbiphenyl is an organic compound with the molecular formula C14H11F3 It is characterized by the presence of a methyl group at the 4-position and a trifluoromethyl group at the 3’-position on a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3’-trifluoromethylbiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods: Industrial production of 4-Methyl-3’-trifluoromethylbiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3’-trifluoromethylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-3’-trifluoromethylbiphenyl has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3’-trifluoromethylbiphenyl involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-3’-trifluoromethylbiphenyl is unique due to the specific positioning of the methyl and trifluoromethyl groups, which confer unique steric and electronic properties.

Properties

IUPAC Name

1-methyl-4-[3-(trifluoromethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15,16)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZGIRUSWOYMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
c7ccc(c6cc(c1ccccc1)n(c2ccccc2NC(c3ccccc3)P(C4CCCCC4)C5CCCCC5)n6)cc7
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
c7ccc(c6cc(c1ccccc1)n(c2ccccc2NC(c3ccccc3)P(C4CCCCC4)C5CCCCC5)n6)cc7
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

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